9-Dodecen-1-ol

Beschreibung

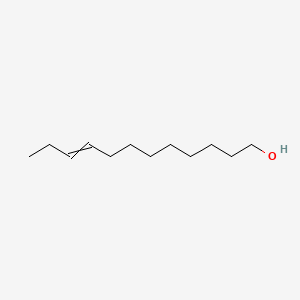

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

91856-11-0 |

|---|---|

Molekularformel |

C12H24O |

Molekulargewicht |

184.32 g/mol |

IUPAC-Name |

dodec-9-en-1-ol |

InChI |

InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h3-4,13H,2,5-12H2,1H3 |

InChI-Schlüssel |

GJNNIRNIXNLOJP-UHFFFAOYSA-N |

Kanonische SMILES |

CCC=CCCCCCCCCO |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 9 Dodecen 1 Ol and Stereoisomeric Derivatives

Classical Organic Synthesis Approaches

Wittig Reaction Strategies for Stereocontrol

The Wittig reaction is a powerful and widely used method for creating carbon-carbon double bonds from carbonyl compounds and phosphorus ylides. organic-chemistry.orgwikipedia.org The stereochemical outcome of the reaction, meaning the preference for the (Z) or (E) alkene, is highly dependent on the nature of the ylide and the reaction conditions. nih.govresearchgate.net

For the synthesis of (Z)-9-dodecen-1-ol , non-stabilized ylides are typically employed. organic-chemistry.orgresearchgate.net These ylides, where the group attached to the carbanion is an alkyl group, react under salt-free conditions to predominantly form the (Z)-alkene. wikipedia.orgnih.gov The reaction proceeds through a kinetically controlled pathway, favoring the formation of an erythro betaine (B1666868) intermediate, which then collapses to the cis-oxaphosphetane, ultimately yielding the (Z)-alkene. wikipedia.org

For the synthesis of (E)-9-dodecen-1-ol , stabilized ylides or modifications to the reaction conditions are necessary. Stabilized ylides, which contain an electron-withdrawing group, generally favor the formation of the (E)-alkene. organic-chemistry.org Alternatively, the Schlosser modification of the Wittig reaction can be used with non-stabilized ylides to produce the (E)-alkene. wikipedia.org This modification involves the use of a strong base like phenyllithium (B1222949) at low temperatures to equilibrate the initially formed erythro betaine to the more stable threo betaine, which then leads to the (E)-alkene. wikipedia.org

Some synthetic routes may employ a Wittig reaction to couple an aldehyde with a phosphonium (B103445) salt. For instance, the reaction of an appropriate aldehyde with a triphenylalkylphosphonium salt can be used to form the desired dodecenyl structure. google.com However, the removal of the triphenylphosphine (B44618) oxide byproduct can sometimes be challenging. nih.gov

Alkyne Reduction Methods for Olefin Stereoselectivity

The stereoselective reduction of an internal alkyne is another cornerstone in the synthesis of specific isomers of 9-dodecen-1-ol. By choosing the appropriate reducing agent and catalyst, one can selectively produce either the (Z) or (E) alkene from a common alkyne precursor, such as dodec-9-yn-1-ol. nih.govlookchem.com

To obtain the (Z)-isomer, catalytic hydrogenation using a Lindlar catalyst is the method of choice. pressbooks.publibretexts.org A Lindlar catalyst consists of palladium deposited on calcium carbonate (or barium sulfate) and "poisoned" with a substance like lead acetate (B1210297) or quinoline. wikipedia.org This deactivation of the catalyst prevents the complete reduction of the alkyne to an alkane, stopping the reaction at the alkene stage. libretexts.orglibretexts.org The hydrogenation occurs with syn-stereochemistry, meaning both hydrogen atoms add to the same face of the alkyne, resulting in the formation of the (Z)-alkene. pressbooks.pubwikipedia.org

Table 1: Comparison of Alkyne Reduction Methods

| Method | Reagents | Product Stereochemistry | Key Features |

|---|---|---|---|

| Lindlar Catalysis | H₂, Lindlar Catalyst (Pd/CaCO₃, lead acetate, quinoline) | (Z)-alkene | Syn-addition of hydrogen. pressbooks.pubwikipedia.org Catalyst is "poisoned" to prevent over-reduction. libretexts.orglibretexts.org |

| Dissolving Metal Reduction | Na or Li in liquid NH₃ | (E)-alkene | Anti-addition of hydrogen. masterorganicchemistry.comucalgary.ca Proceeds through a radical anion intermediate. pressbooks.publibretexts.org |

For the synthesis of the (E)-isomer, a dissolving metal reduction is employed. masterorganicchemistry.com This reaction typically uses sodium or lithium metal dissolved in liquid ammonia (B1221849) at low temperatures (-33 °C). pressbooks.pubmasterorganicchemistry.com The mechanism involves the transfer of an electron from the metal to the alkyne, forming a radical anion. This intermediate is protonated by the ammonia solvent to give a vinylic radical. A second electron transfer produces a vinylic anion, which is then protonated to yield the final (E)-alkene. pressbooks.pubucalgary.ca The stereochemical outcome is determined by the formation of the more stable trans vinylic radical intermediate. ucalgary.ca

Grignard Reagent Applications in Carbon Chain Elongation

Grignard reagents are essential tools for constructing the carbon skeleton of this compound. These organomagnesium compounds act as powerful nucleophiles, enabling the formation of new carbon-carbon bonds.

A common strategy involves the coupling of a Grignard reagent with a haloalkene or another suitable electrophile. For instance, a Grignard reagent derived from a bromohexyl precursor can be coupled with a bromohexene derivative to assemble the twelve-carbon chain. znaturforsch.com In some procedures, organomanganese reagents, prepared from Grignard reagents and manganese(II) chloride, are used to facilitate the coupling reaction. znaturforsch.comresearchgate.net This approach has been successfully applied to the synthesis of (E)-9-dodecen-1-yl acetate. znaturforsch.comresearchgate.net

Protecting Group Chemistry in Dodecenol Synthesis

The hydroxyl group of this compound is often reactive under the conditions used for carbon-carbon bond formation or modification of the double bond. To prevent unwanted side reactions, the hydroxyl group is temporarily "protected" by converting it into a less reactive functional group. google.com

A very common protecting group for alcohols is the tetrahydropyranyl (THP) ether. chemicalbook.comtotal-synthesis.com This group is readily introduced by reacting the alcohol with 3,4-dihydropyran in the presence of an acid catalyst, such as p-toluenesulfonic acid (TsOH) or pyridinium (B92312) p-toluenesulfonate (PPTS). total-synthesis.commasterorganicchemistry.comnih.gov The THP ether is stable to a wide range of non-acidic reagents, including Grignard reagents and Wittig reagents. total-synthesis.comnih.gov

After the desired synthetic transformations are complete, the protecting group must be removed to reveal the final alcohol. The THP group is typically removed under mild acidic conditions. total-synthesis.comacs.org For example, treating the THP ether with an acid in an alcohol solvent, like methanol, will regenerate the original alcohol. masterorganicchemistry.com

Another common protecting group is the acetate ester, which can be formed by reacting the alcohol with acetic anhydride (B1165640) or acetyl chloride. rsc.org Deprotection is usually achieved by hydrolysis under basic or acidic conditions.

Stereoselective Synthesis of (Z)-9-Dodecen-1-ol and (E)-9-Dodecen-1-ol

The biological activity of olefinic pheromones is critically dependent on the geometry of the double bond. Consequently, synthetic methods must provide high isomeric purity, delivering either the (Z)- or (E)-isomer selectively. Key strategies involve the stereocontrolled formation of the C=C bond, typically through alkyne reduction or olefination reactions.

The most common and reliable strategies for establishing the olefin geometry in molecules like this compound are based on the reduction of a C12 alkyne precursor, dodec-9-yn-1-ol. The choice of reduction conditions directly dictates the stereochemical outcome.

(Z)-Isomer Synthesis: The synthesis of (Z)-9-dodecen-1-ol is classically achieved via the semi-hydrogenation of dodec-9-yn-1-ol. This reaction utilizes a "poisoned" catalyst, most famously Lindlar's catalyst (palladium on calcium carbonate, treated with lead acetate and quinoline). The hydrogenation occurs with syn-addition of two hydrogen atoms to the alkyne triple bond on the catalyst surface, leading exclusively to the formation of the cis or (Z)-alkene. Over-reduction to the saturated dodecan-1-ol is prevented by the catalyst deactivation.

(E)-Isomer Synthesis: The synthesis of (E)-9-dodecen-1-ol is achieved by the reduction of the same alkyne precursor, dodec-9-yn-1-ol, under dissolving metal conditions. The most common method is the Birch reduction, using an alkali metal (typically sodium or lithium) in liquid ammonia. The mechanism involves a single-electron transfer from the sodium to the alkyne, forming a radical anion intermediate. This intermediate is protonated by the solvent (or an added proton source like ethanol) to give a vinylic radical, which adopts the more thermodynamically stable trans configuration to minimize steric repulsion. A second electron transfer and protonation complete the reduction to yield the (E)-alkene with high stereoselectivity.

Alternative olefination methods, such as the Wittig reaction, can also be employed. For example, the reaction of a C9 phosphonium ylide (e.g., nonyltriphenylphosphonium bromide) with a C3 aldehyde containing a protected alcohol (e.g., 3-(tetrahydro-2H-pyran-2-yloxy)propanal) can form the dodecenyl skeleton. The use of non-stabilized ylides under salt-free conditions typically favors the (Z)-isomer, while the Horner-Wadsworth-Emmons (HWE) modification generally yields the (E)-isomer.

Table 1: Comparison of Stereoselective Methods for this compound Synthesis

Click the "Generate" button to view a comparison of different synthetic methods for producing the (Z) and (E) isomers of this compound, detailing the reagents, stereoselectivity, and typical yields.

Generate Table

The target molecule, this compound, is achiral as it does not possess any stereogenic centers. Therefore, direct asymmetric synthesis in the classical sense (i.e., creating a non-racemic mixture of enantiomers) is not applicable.

However, the principles of asymmetric synthesis and the use of chiral auxiliaries are highly relevant in the synthesis of chiral analogs or more complex natural products containing the this compound moiety. For instance, if a substituent were present on the alkyl chain, creating a stereocenter, asymmetric methods would be essential.

Research in this area often explores the use of chiral auxiliaries to control the stereochemistry of reactions that build the carbon skeleton. For example, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to a propionyl group. Subsequent alkylation reactions could be performed diastereoselectively to build a portion of the carbon chain with a defined stereocenter. After the key bond-forming steps, the auxiliary would be cleaved to reveal the chiral alcohol or carboxylic acid, which could then be elaborated into a chiral derivative of this compound. While these powerful methods are not required for the synthesis of the parent achiral compound, they represent a critical toolset for accessing its structurally related chiral counterparts.

Biocatalytic and Chemoenzymatic Synthesis of Olefinic Alcohols

Biocatalysis offers an attractive alternative to traditional chemical synthesis, often providing exceptional selectivity under mild, environmentally benign conditions. For the production of long-chain olefinic alcohols, enzymatic hydroxylation and desaturation are key transformations.

A primary biocatalytic strategy for producing long-chain alcohols like 1-dodecanol (B7769020) (a direct precursor to this compound via a subsequent desaturation step) involves the highly regioselective terminal (ω-) hydroxylation of the corresponding alkane, dodecane (B42187). This transformation is notoriously difficult to achieve with high selectivity using conventional chemical oxidants, which tend to favor oxidation at secondary carbons. Enzymes, particularly monooxygenases, excel at this task.

Cytochrome P450 monooxygenases (P450s) are a superfamily of heme-thiolate enzymes capable of activating molecular oxygen (O₂) to perform a wide range of oxidative reactions, including C-H bond hydroxylation. In a typical P450 catalytic cycle, the enzyme's heme iron binds the substrate (e.g., dodecane) and an electron from a redox partner (like NADPH) reduces the iron. This allows for the binding of O₂, and a second electron transfer cleaves the O-O bond, generating a highly reactive iron(IV)-oxo species (Compound I) which abstracts a hydrogen atom from the alkane substrate, followed by radical rebound to form the alcohol product.

While many P450s exhibit poor regioselectivity, specific members, such as those from the CYP153 family, have been identified and engineered to be highly specific for the ω-hydroxylation of medium- to long-chain alkanes. By using whole-cell biocatalysts (e.g., recombinant E. coli) expressing a suitable P450 and its associated redox partners, dodecane can be efficiently converted to 1-dodecanol.

Another major class of enzymes used for this purpose are the non-heme iron alkane hydroxylases, typified by the AlkB system from alkane-degrading bacteria like Pseudomonas putida and Alcanivorax borkumensis. The core system, often referred to as an alkane hydroxylase-rubredoxin fusion, comprises three components:

AlkB: The integral membrane hydroxylase containing a diiron center.

AlkG: A rubredoxin that acts as an electron shuttle.

AlkT: A flavin-dependent rubredoxin reductase that transfers electrons from NADH to AlkG.

This multi-enzyme complex efficiently hydroxylates the terminal methyl group of C5-C16 alkanes. The AlkBGT system is particularly noted for its high ω-regioselectivity, often exceeding 98%. This makes it an excellent candidate for producing 1-dodecanol from dodecane as the first step in a chemoenzymatic route. The resulting 1-dodecanol can then be subjected to a separate enzymatic desaturation step using a long-chain fatty acyl desaturase to introduce the double bond at the C9 position, completing the synthesis of this compound.

Table 2: Biocatalytic Systems for Terminal Hydroxylation of Dodecane

Click the "Generate" button to view a summary of enzymatic systems used for the ω-hydroxylation of dodecane to produce the key precursor, 1-dodecanol.

Generate Table

Biosynthetic Pathways and Metabolic Regulation of 9 Dodecen 1 Ol

Origin from Fatty Acid Precursors (e.g., Palmitic Acid)

The biosynthesis of most Type I moth sex pheromones, a class that includes unsaturated C10 to C18 alcohols like 9-dodecen-1-ol, originates from de novo fatty acid synthesis. pnas.orgnih.govpnas.org The primary and most common precursor is the saturated 16-carbon fatty acid, palmitic acid (16:0), which is produced by the fatty acid synthase (FAS) machinery. core.ac.uk In some cases, the 18-carbon stearic acid can also serve as the initial precursor. pnas.org Studies involving the application of labeled fatty acids to pheromone glands have confirmed that longer-chain saturated fatty acids are converted into the shorter-chain unsaturated alcohols that constitute the final pheromone product. slu.seresearchgate.net For instance, research on the codling moth (Cydia pomonella) demonstrated that labeled hexadecanoic acid (palmitic acid) and tetradecanoic acid introduced a label into 12-carbon alcohols found in the pheromone gland, confirming the origin from longer-chain precursors. slu.seresearchgate.net This establishes that the 12-carbon backbone of this compound is derived from the more common C16 fatty acid pool.

Chain Shortening Mechanisms (e.g., β-oxidation)

To convert a C16 precursor like palmitic acid into a C12 compound, a process of controlled, limited chain shortening is required. This is accomplished through a modified β-oxidation pathway. core.ac.ukslu.seresearchgate.net Unlike mitochondrial β-oxidation which typically degrades fatty acids completely for energy, the β-oxidation involved in pheromone synthesis is often localized to the peroxisomes and results in the removal of a specific number of two-carbon units. core.ac.uk In the case of synthesizing a C12 pheromone precursor from palmitic acid, this involves two cycles of β-oxidation. core.ac.uk Transcriptomic analyses of moth pheromone glands have identified genes encoding the key enzymes required for the β-oxidation spiral. core.ac.uklu.se

Key Enzymes in the β-Oxidation Pathway for Pheromone Biosynthesis

| Enzyme Category | Function | Reference(s) |

|---|---|---|

| L-3-hydroxyacyl-CoA dehydrogenase | Catalyzes the reversible dehydrogenation of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA. | core.ac.uk |

| 3-ketoacyl-CoA thiolase | Acts on C4-C16 chains to cleave a two-carbon unit (acetyl-CoA). | core.ac.uk |

| Δ3,Δ2-enoyl-CoA isomerase | Modifies the structure of double bonds in unsaturated fatty acids to allow β-oxidation to proceed. | core.ac.uk |

This controlled chain shortening is a critical step that determines the final chain length of the pheromone component. core.ac.ukgoogle.com The biosynthesis of (E,E)-8,10-dodecadienol in the codling moth, a C12 alcohol, explicitly involves the chain shortening of palmitic acid to dodecanoic acid before subsequent modifications. researchgate.net

Desaturase Enzymes and their Stereospecificity

Desaturase enzymes are pivotal in pheromone biosynthesis, as they introduce double bonds at specific positions and with specific stereochemistry (Z or E) into the fatty-acyl chain. pnas.orgnih.gov This step is a major source of the vast diversity of moth pheromone structures. pnas.org These enzymes are typically named based on the position of the double bond they create; for example, a Δ9-desaturase introduces a double bond at the 9th carbon from the carboxyl end of the fatty-acyl CoA. wikipedia.orgresearchgate.net The combination of chain length, double bond position, and geometry is often unique to a species. pnas.org

The stereospecificity of these enzymes is highly precise. The formation of an (E)- or (Z)-double bond depends on which hydrogen atom is removed from the methylene (B1212753) carbons. Studies on the desaturases of Spodoptera littoralis showed that the formation of an (E)-11 double bond involves the removal of the pro-(R) hydrogen from C11 and the pro-(S) hydrogen from C12, whereas the formation of a (Z)-11 double bond involves the removal of the pro-(R) hydrogen from both C11 and C12. acs.org

Role of Δ9-Desaturases in Olefin Formation

Δ9-desaturases are a common and foundational class of desaturases in insects. researchgate.netplos.org They typically act on saturated C16 or C18 fatty acids to produce monounsaturated fatty acids like palmitoleic acid and oleic acid, respectively. wikipedia.orgnih.gov However, in the context of pheromone biosynthesis, their substrate specificity can be more varied. Functional assays have shown that different Δ9-desaturases have different preferences for substrate chain length. For example, one Δ9-desaturase from Spodoptera littoralis preferentially converted stearic acid (C18) over palmitic acid (C16), while another from the same species' pheromone gland showed the opposite preference. nih.gov In some species, a Δ9-desaturase acts on a chain-shortened C14 acid to produce (Z)-9-tetradecenoic acid. nih.gov The action of a Δ9-desaturase on a 12-carbon saturated fatty acid (dodecanoic acid) is the direct pathway to forming a 9-dodecenoic acid precursor. slu.seresearchgate.net

Examples of Desaturase Activity in Pheromone Biosynthesis

| Desaturase Type | Substrate (Saturated Acyl-CoA) | Product | Reference(s) |

|---|---|---|---|

| Δ9-Desaturase | Stearic Acid (18:0) | Oleic Acid (Z9-18:1) | wikipedia.orgnih.gov |

| Δ9-Desaturase | Palmitic Acid (16:0) | Palmitoleic Acid (Z9-16:1) | nih.gov |

| Δ11-Desaturase | Palmitic Acid (16:0) | (Z)-11-Hexadecenoic acid | core.ac.uk |

| Δ10-Desaturase | Palmitic Acid (16:0) | (Z)-10-Hexadecenoic acid | plos.org |

E9-Desaturation as a Unique Biosynthetic Step

While many desaturation reactions in pheromone biosynthesis are catalyzed by Δ11-desaturases acting on C14 or C16 acids, the formation of this compound involves a less common desaturation event. slu.se Research into the biosynthesis of the codling moth pheromone, (E,E)-8,10-dodecadienol, revealed an unusual E9-desaturation step. slu.seresearchgate.net In this pathway, dodecanoic acid (the C12 acid resulting from the chain shortening of palmitic acid) is directly desaturated by an E9-desaturase to produce (E)-9-dodecenoic acid. slu.seresearchgate.net This mono-unsaturated C12 acid is a key intermediate. slu.se The presence of (E)-9-dodecenol was also detected in the pheromone gland, supporting the role of E9-dodecenoic acid as its direct precursor. slu.se This specific E9-desaturation of a 12-carbon chain is a distinctive feature that diverges from the more common Δ11 desaturation pathways and is critical for producing C12 pheromones with a double bond at the 9-position, such as this compound. slu.seresearchgate.net

Terminal Hydroxylation in Biological Systems

The final step in the biosynthesis of alcohol pheromones is the conversion of the carboxyl group of the fatty-acyl precursor into a hydroxyl group. nih.govfrontiersin.org This terminal modification is catalyzed by a class of enzymes known as fatty-acyl reductases (FARs). pnas.orgpnas.orgnih.gov These enzymes facilitate the NADPH-dependent reduction of fatty-acyl CoAs to their corresponding primary alcohols. pnas.org The term "terminal hydroxylation" in this context refers to this reductive process rather than the insertion of a hydroxyl group onto a terminal carbon of a hydrocarbon chain, a reaction often catalyzed by cytochrome P450 monooxygenases in other metabolic pathways. google.comresearchgate.net

In moth pheromone biosynthesis, FARs are crucial and are often specifically expressed in the pheromone gland during the period of pheromonogenesis. pnas.orgnih.gov Functional expression of a FAR gene from the silkmoth, Bombyx mori, in yeast confirmed its ability to convert fatty-acyl precursors into alcohols. nih.gov This FAR showed distinct substrate specificity, efficiently reducing C16 acids with a Δ11 double bond but showing diminished activity for those with a Δ9 double bond. nih.gov The specific FAR responsible for the biosynthesis of this compound would reduce the precursor, 9-dodecenoic acid, to the final alcohol product. The activity and substrate specificity of the FAR are therefore critical control points in determining the final composition of the pheromone blend. pnas.org

Genetic and Transcriptomic Analysis of Pheromone Biosynthesis Genes

The identification and characterization of the genes responsible for producing compounds like this compound have been greatly advanced by genetic and transcriptomic studies. nih.gov By sequencing the transcriptome of pheromone glands and comparing it to other tissues, researchers can identify genes that are highly or specifically expressed in the gland and are therefore likely candidates for involvement in pheromone synthesis. core.ac.ukfrontiersin.org This approach has successfully pinpointed genes encoding key enzymes, including fatty acid synthases, desaturases, β-oxidation enzymes, fatty-acyl reductases, and acetyltransferases. core.ac.uklu.se

Once candidate genes are identified, their function is typically confirmed through heterologous expression systems, most commonly in yeast (Saccharomyces cerevisiae) or using baculovirus expression systems. pnas.orgcore.ac.uk For example, candidate desaturase genes are expressed in yeast, which are then fed various saturated fatty acid substrates. The resulting products are analyzed to determine the position and stereospecificity of the double bond introduced by the enzyme, thereby confirming its function. pnas.orgnih.gov This combination of transcriptomic analysis and functional assays has been instrumental in elucidating entire biosynthetic pathways and understanding the molecular basis for the diversity of insect pheromones. pnas.orgnih.govcore.ac.uk

Evolutionary Diversification of Moth Pheromone Biosynthesis

The remarkable diversity of moth sex pheromones, which are crucial for reproductive isolation, is the result of dynamic evolutionary processes acting on their biosynthetic pathways. nih.govresearchgate.netresearchgate.net The evolution of these chemical communication systems presents a classic dilemma: how can a species-specific signal and its corresponding reception system co-evolve without disrupting mating? nih.gov Research indicates that major shifts in pheromone blends can occur through relatively few, yet significant, genetic changes, allowing for rapid divergence. nih.govpnas.org The evolution of pathways producing C12 compounds like this compound is rooted in the modification and recruitment of enzymes from general fatty acid metabolism. researchgate.net

The primary mechanisms driving the diversification of pheromone biosynthesis include the evolution of key enzyme families, particularly desaturases and chain-shortening enzymes, through processes like gene duplication and changes in gene regulation. pnas.orgmdpi.com

Key Drivers of Pheromone Evolution:

Desaturase Gene Evolution: Fatty acyl-CoA desaturases (FADs) are critical enzymes that introduce double bonds at specific positions in the fatty acid chain, and their evolution is a major source of pheromone diversity. d-nb.infobiorxiv.org The desaturase gene family in moths is subject to a "birth-and-death" model of evolution, where genes are created through duplication, and then either maintained, lost, or inactivated (becoming pseudogenes) over time. nih.govpnas.orgmdpi.com New functions can arise in duplicated genes, or dormant pseudogenes can be reactivated, leading to sudden shifts in pheromone composition. pnas.org For instance, the divergence between the Asian corn borer (Ostrinia furnacalis) and the European corn borer (O. nubilalis) is linked to the differential activation of Δ14- and Δ11-desaturase genes, respectively. pnas.orgpnas.org While both genes are present in both species, only one is typically expressed in the pheromone gland, leading to different precursor molecules and, ultimately, distinct pheromone blends. pnas.org

Changes in Gene Regulation: The evolution of pheromone pathways is often driven by changes in the regulation of enzyme-encoding genes rather than changes in the enzymes' primary functions. oup.comnih.govoup.com These can be cis-regulatory changes, affecting the expression of a gene on the same chromosome, or trans-regulatory changes involving repressor or activator proteins encoded elsewhere in the genome. oup.com Studies on Planotortrix leafroller moths show that the production of different pheromone blends between species is controlled by the differential expression of a desaturase gene (desat5), which is governed by both cis- and trans-acting regulatory elements. oup.comnih.govoup.com

Recruitment of Alternative Pathways: The biosynthesis of a specific compound can often proceed via multiple enzymatic routes, and evolution can favor different pathways in different lineages. The production of Δ9-12C compounds, such as the precursor to this compound, can be achieved through Δ11 desaturation of a C14 acid followed by chain-shortening. pnas.org However, studies in the codling moth (Cydia pomonella) have revealed an alternative pathway involving the direct Δ9 desaturation of lauric acid (a C12 fatty acid). d-nb.infonih.gov This demonstrates how the evolution of novel enzyme specificity can create biochemical shortcuts and generate diversity.

The interplay between desaturation and subsequent chain-shortening steps is a powerful source of evolutionary novelty. pnas.org Simply altering the order of these two key enzymatic reactions can result in a completely different set of pheromone components from the same initial precursor. pnas.org Furthermore, enzymes like fatty-acyl reductases (FARs), which convert the fatty acyl precursors to alcohols, also play a crucial role. Variation in the substrate specificity of FARs can fine-tune the final ratio of components in the pheromone blend, as seen in Ostrinia moths. harvard.edu

The following table details examples of key enzymes and their products in different moth species, illustrating the diversification of biosynthetic pathways.

| Species | Enzyme Family | Specific Enzyme/Gene | Function | Resulting Pheromone/Precursor |

| Ostrinia nubilalis (European Corn Borer) | Desaturase | Δ11-desaturase | Introduces double bond at position 11 of a C14 acyl chain. pnas.org | (Z/E)-11-Tetradecenyl acetate (B1210297) |

| Ostrinia furnacalis (Asian Corn Borer) | Desaturase | Δ14-desaturase | Introduces double bond at position 14 of a C16 acyl chain. mdpi.compnas.org | (Z/E)-12-Tetradecenyl acetate |

| Planotortrix octo | Desaturase | Δ10-desaturase (desat5) | Introduces double bond at position 10 of a C14 acyl chain. oup.comoup.com | (Z)-8-Tetradecenyl acetate (after chain shortening) |

| Cydia pomonella (Codling Moth) | Desaturase | E9-desaturase | Introduces an E double bond at position 9 of a C12 acyl chain. nih.gov | (E,E)-8,10-Dodecadienol |

| Spodoptera frugiperda (Fall Armyworm) | Desaturase | Δ9-desaturase | Produces Δ9 unsaturated fatty acids. bioone.org | (Z)-9-Tetradecenyl acetate, (Z)-9-Dodecenyl acetate |

| Trichoplusia ni (Cabbage Looper) | Desaturase | Δ11-desaturase | Introduces double bond at position 11 of a C16 acyl chain. pnas.org | (Z)-7-Dodecenyl acetate (after chain shortening) |

Analytical Chemistry Methodologies for 9 Dodecen 1 Ol Characterization and Quantification

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of 9-dodecen-1-ol, providing the means to isolate the compound from mixtures, which is a critical prerequisite for accurate identification and quantification. The choice of technique is primarily dictated by the compound's volatility and the analytical goal, whether for volatile analysis or for purification.

Gas chromatography (GC) is a premier technique for the analysis of volatile compounds like this compound and its acetate (B1210297) derivatives. nist.govunar.ac.id Its high resolution and sensitivity make it ideal for separating components of complex volatile mixtures, such as insect pheromone gland extracts. researchgate.netgcms.cz In GC analysis, the sample is vaporized and transported by a carrier gas through a capillary column. The separation is based on the differential partitioning of analytes between the mobile gas phase and a stationary phase coated on the column wall. The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for identification when compared to a known standard. youtube.com

For the analysis of this compound, non-polar or medium-polarity capillary columns are typically employed. The selection of the stationary phase is crucial for achieving optimal separation of isomers (e.g., Z and E isomers) and other related compounds present in the sample. gcms.cz Flame Ionization Detection (FID) is a common detector used in GC for quantifying hydrocarbons, offering high sensitivity and a wide linear range.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation and purification of compounds that may not be suitable for GC due to low volatility or thermal instability. While this compound is volatile, HPLC, particularly in the reversed-phase mode (RP-HPLC), is an invaluable tool for its purification from synthetic reaction mixtures or complex biological extracts. eurogentec.com

In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. biotecha.lt The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. eurogentec.com For a long-chain alcohol like this compound, a C18 column is commonly used. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. sielc.com By programming a gradient of increasing organic solvent concentration, compounds are eluted in order of increasing hydrophobicity. This method is highly scalable and can be used for preparative separation to isolate pure this compound for use as an analytical standard or in biological assays. sielc.com

Spectroscopic Identification Methods

Following separation, spectroscopic methods are employed to confirm the identity and elucidate the detailed molecular structure of this compound. These techniques probe the interaction of molecules with electromagnetic radiation to provide a unique spectral "fingerprint."

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. jackwestin.comdigitaloceanspaces.com It provides detailed information about the carbon-hydrogen framework of a molecule. ruc.dk Both ¹H NMR and ¹³C NMR are used to characterize this compound.

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key signals for this compound include those for the terminal methyl group, the methylene (B1212753) groups of the aliphatic chain, the protons adjacent to the double bond (vinylic protons), and the protons on the carbon bearing the hydroxyl group. compoundchem.com The coupling constants between the vinylic protons are diagnostic for determining the stereochemistry of the double bond (Z or E).

¹³C NMR provides information about the number and types of carbon atoms in the molecule. The spectrum of this compound will show distinct signals for the terminal methyl carbon, the series of methylene carbons in the chain, the olefinic carbons of the double bond, and the carbon atom attached to the hydroxyl group.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | Atom | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Alkyl Chain | -CH₃ | 0.8 - 1.0 | 10 - 15 |

| Alkyl Chain | -(CH₂)n- | 1.2 - 1.6 | 22 - 35 |

| Olefin | -CH=CH- | 5.2 - 5.5 | 125 - 135 |

| Alcohol | -CH₂-OH | 3.5 - 3.8 | 60 - 65 |

Note: Exact chemical shifts can vary depending on the solvent and stereochemistry.

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. compoundchem.com The IR spectrum of a compound shows absorption bands corresponding to the vibrational frequencies of its chemical bonds. wiley.com For this compound, the key diagnostic absorptions confirm the presence of the hydroxyl (-OH) group and the carbon-carbon double bond (C=C). acs.orgacs.org

The spectrum of a long-chain unsaturated alcohol like this compound will exhibit characteristic bands: srce.hr

A strong, broad absorption in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol functional group. The broadness is due to hydrogen bonding.

Absorptions in the 2850-3000 cm⁻¹ range correspond to the C-H stretching vibrations of the aliphatic methylene and methyl groups.

A medium intensity absorption around 1640-1680 cm⁻¹ is characteristic of the C=C stretching vibration of the double bond.

A band in the 1050-1150 cm⁻¹ region is due to the C-O stretching vibration of the primary alcohol.

The C-H out-of-plane bending vibrations associated with the double bond can also provide information on its substitution pattern and stereochemistry. For example, a strong band around 965 cm⁻¹ is characteristic of a trans (E) disubstituted double bond.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Alkane (C-H) | C-H Stretch | 2850 - 3000 | Strong |

| Alkene (C=C) | C=C Stretch | 1640 - 1680 | Medium |

| Primary Alcohol (C-O) | C-O Stretch | 1050 - 1150 | Strong |

Hyphenated Analytical Technologies

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer enhanced analytical power, providing both separation and identification in a single analysis. actascientific.comresearchgate.netnih.gov These integrated systems are particularly valuable for analyzing complex biological samples for trace amounts of semiochemicals like this compound. ijpsjournal.com

Key hyphenated techniques include:

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most widely used hyphenated technique for the analysis of volatile compounds. unar.ac.idnih.gov As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. wiley.com The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for highly confident identification by comparison to spectral libraries. nih.gov GC-MS is essential for confirming the identity of this compound in insect extracts and for determining its isomeric purity. oup.com

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile derivatives or for analyses where derivatization is not desired, LC-MS is a powerful alternative. nih.gov It couples the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry.

Gas Chromatography-Electroantennographic Detection (GC-EAD): This specialized technique is indispensable in the study of insect pheromones. science.gov The effluent from the GC column is split between a conventional detector (like FID) and an insect antenna, which serves as a biological detector. researchgate.netnih.gov A response from the antenna, visible as a deflection in the EAD signal, indicates that the insect is detecting a specific compound as it elutes from the column. peerj.com This allows for the rapid identification of biologically active compounds, such as this compound, within a complex mixture of volatiles.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. This method combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry.

In a typical GC-MS analysis, a sample containing this compound is injected into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through a long, thin capillary column. nih.gov The column's inner surface is coated with a stationary phase, which interacts with the compounds in the sample. Based on their chemical properties, such as boiling point and polarity, different compounds travel through the column at different speeds, achieving separation. For this compound and related pheromone components, a nonpolar or mid-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often employed. nih.gov

As the separated compounds elute from the GC column, they enter the mass spectrometer. Here, they are bombarded with electrons, causing them to ionize and fragment in a predictable manner. The mass spectrometer then separates these charged fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. nist.gov The mass spectrum of this compound exhibits characteristic fragments that allow for its unambiguous identification. By comparing the obtained mass spectrum with a library of known spectra, such as the NIST library, the identity of the compound can be confirmed. mdpi.comnih.gov

For quantification, a known amount of an internal standard is added to the sample before analysis. By comparing the peak area of this compound to that of the internal standard, its concentration in the original sample can be accurately determined. nih.gov The use of tandem mass spectrometry (GC-MS/MS) can further enhance selectivity and sensitivity, which is particularly useful for detecting trace amounts of this compound in complex biological samples. eurl-pesticides.eu

Table 1: Representative GC-MS Parameters for this compound Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |

| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Temperature Program | Initial 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-400 m/z |

Gas Chromatography-Electroantennogram Detection (GC-EAD) for Bioactivity Profiling

While GC-MS can identify and quantify the chemical components of a sample, it does not provide information about their biological activity. Gas Chromatography-Electroantennogram Detection (GC-EAD) is a powerful technique that addresses this by using an insect's antenna as a biological detector. science.govusgs.gov This method is instrumental in identifying which specific compounds in a complex mixture, such as a pheromone gland extract, are biologically active and elicit a response from the insect.

In a GC-EAD setup, the effluent from the GC column is split into two streams. One stream is directed to a conventional detector, typically a Flame Ionization Detector (FID), which records the presence of all eluting compounds. The other stream is directed over an excised insect antenna, which is mounted between two electrodes. iihr.res.in When a biologically active compound, such as this compound, passes over the antenna, it binds to receptor neurons, causing a change in the electrical potential across the antenna. This depolarization is amplified and recorded as a signal.

By simultaneously recording the output from both the FID and the antenna, a direct correlation can be made between the chemical compounds present in the sample and those that are perceived by the insect. researchgate.net A peak on the FID chromatogram that corresponds in time with a signal from the EAD indicates a biologically active compound. This technique is highly sensitive and specific, allowing for the identification of even trace amounts of active semiochemicals that might otherwise be overlooked in a complex mixture. nih.gov

Table 2: Illustrative GC-EAD Response to a Pheromone Gland Extract

| Retention Time (min) | FID Peak | EAD Response | Putative Identification |

|---|---|---|---|

| 12.5 | Present | No | (Z)-7-Dodecen-1-ol |

| 13.1 | Present | Yes | This compound |

| 14.2 | Present | No | Dodecan-1-ol |

| 15.8 | Present | Yes | (Z)-9-Dodecenyl acetate |

Isotopic Labeling and Metabolic Tracing in Biosynthesis Studies

Isotopic labeling is a powerful technique used to elucidate the biosynthetic pathways of natural products, including insect pheromones like this compound. nih.gov This method involves introducing precursor molecules that have been enriched with stable isotopes, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C), into the biological system. clearsynth.com By tracing the incorporation of these isotopes into the final product, researchers can map the metabolic steps involved in its creation.

In the context of this compound biosynthesis, a common approach is to administer a deuterium-labeled fatty acid precursor, such as deuterated palmitic acid or stearic acid, to the insect. researchgate.net The insect's enzymatic machinery then processes this labeled precursor through various steps of desaturation, chain-shortening, and reduction to produce the final pheromone components.

The resulting this compound and other related compounds are then extracted and analyzed using GC-MS. The mass spectrometer can distinguish between the unlabeled (natural) molecules and those that have incorporated the deuterium atoms due to the mass difference. nih.gov The presence of the isotopic label in this compound provides direct evidence that it is synthesized from the administered precursor. By using precursors labeled at specific positions, the exact mechanisms of enzymatic reactions, such as the introduction of double bonds (desaturation), can be determined. nih.gov

This technique has been crucial in understanding that the biosynthesis of long-chain unsaturated alcohols and acetates in many moth species originates from common fatty acids. researchgate.net

Methodological Considerations for Trace Analysis in Biological Matrices

The analysis of this compound in biological matrices, such as insect pheromone glands, hemolymph, or airborne collections, presents several challenges due to its presence in trace amounts and the complexity of the surrounding biological material. vdoc.pubmdpi.com Successful analysis requires meticulous sample preparation and highly sensitive analytical techniques.

A primary challenge is the efficient extraction of the nonpolar this compound from a complex aqueous and lipid-rich biological matrix without introducing contaminants. mdpi.com Common extraction techniques include solvent extraction with a nonpolar solvent like hexane (B92381) or solid-phase microextraction (SPME), which uses a coated fiber to adsorb volatile and semi-volatile compounds from the sample headspace or liquid. researchgate.net

The complexity of biological samples often leads to "matrix effects" in instrumental analysis, where co-eluting endogenous compounds can interfere with the ionization of the target analyte in the mass spectrometer, leading to either suppression or enhancement of the signal. nih.gov This can significantly impact the accuracy and precision of quantification. To mitigate matrix effects, thorough sample cleanup procedures are necessary. This may involve techniques like solid-phase extraction (SPE) to remove interfering substances. mdpi.com

Furthermore, the low concentrations of this compound often necessitate a preconcentration step to bring the analyte to a level detectable by the instrument. researchgate.net This can be achieved through solvent evaporation or by using adsorptive techniques that trap the analyte from a larger sample volume. Given these challenges, the development of a robust and validated analytical method is crucial for obtaining reliable data on the presence and quantity of this compound in biological systems. nih.gov

Biological and Ecological Roles of 9 Dodecen 1 Ol As a Semiochemical

Function as a Sex Pheromone Component in Lepidoptera

9-Dodecen-1-ol is a well-documented component of the female-released sex pheromone blends of various moth species. It rarely acts alone; instead, its activity is highly dependent on its presence in a precise blend with other compounds, often including its acetate (B1210297) ester counterpart and other related molecules. The specific ratio of these components is critical for eliciting the full range of mating behaviors in conspecific males.

The composition of sex pheromone blends is highly species-specific, a key factor in preventing interspecific mating and ensuring reproductive success. This compound contributes to this specificity in several notable pest species.

Grapholita molesta (Oriental Fruit Moth): The sex pheromone of the Oriental fruit moth is a multi-component blend that includes (Z)-8-dodecenyl acetate, (E)-8-dodecenyl acetate, and (Z)-8-dodecen-1-ol. While not a this compound, the presence of a C12 alcohol is critical for male attraction. The specific blend of these components induces a range of male behaviors from arousal to directional flight researchgate.net. Mating disruption techniques for this species utilize dispensers containing (Z)-8-dodecenyl acetate, (E)-8-dodecenyl acetate, and (Z)-8-dodecen-1-ol to confuse males and prevent mating nih.gov.

Cydia pomonella (Codling Moth): The primary sex pheromone component for the codling moth is (E,E)-8,10-dodecadien-1-ol (codlemone). However, female pheromone glands also produce other compounds, including dodecan-1-ol, tetradecan-1-ol, and (E)-9-dodecen-1-ol nih.govresearchgate.net. While the addition of (E)-9-dodecen-1-ol to codlemone in flight tunnel tests did not significantly enhance male response, the precise blend of multiple components is often necessary for optimal activity under field conditions nih.gov.

Spodoptera frugiperda (Fall Armyworm): The sex pheromone of the fall armyworm is complex and can show geographic variation uva.nl. The primary components are typically (Z)-9-tetradecenyl acetate and (Z)-7-dodecenyl acetate usda.govnih.gov. While (Z)-9-dodecen-1-ol acetate was once considered a primary component, it is now understood to be part of a more complex blend usda.gov. Some studies have identified various C12-C16 primary alcohols, including (Z)-7-dodecen-1-ol and (Z)-9-tetradecen-1-ol, as potential pheromone components in Spodoptera species google.com. The presence of (Z)-9-dodecenyl acetate is also noted in the female gland usda.gov.

Lobesia botrana (European Grapevine Moth): The sex pheromone of this species is a blend with (E,Z)-7,9-dodecadienyl acetate as the major component. (Z)-9-dodecenyl acetate is a known minor component of this blend nih.gov. Wind tunnel experiments have demonstrated that a five-component blend including (E,Z)-7,9-dodecadienyl acetate, (E,Z)-7,9-dodecadien-1-ol, (Z)-9-dodecenyl acetate, (E)-9-dodecenyl acetate, and 11-dodecenyl acetate elicits an optimal response in males researchgate.netfao.org. The ratio of these components is crucial for maximizing male attraction researchgate.net.

Pheromone Blend Components in Selected Lepidoptera Species

| Species | Major Pheromone Components | Role of this compound or Related Compounds |

|---|---|---|

| Grapholita molesta | (Z)-8-dodecenyl acetate, (E)-8-dodecenyl acetate | (Z)-8-dodecen-1-ol is a critical component for male attraction. |

| Cydia pomonella | (E,E)-8,10-dodecadien-1-ol (codlemone) | (E)-9-dodecen-1-ol is a minor component found in female glands. |

| Spodoptera frugiperda | (Z)-9-tetradecenyl acetate, (Z)-7-dodecenyl acetate | (Z)-9-dodecenyl acetate is a minor component; other C12 alcohols are potential components. |

| Lobesia botrana | (E,Z)-7,9-dodecadienyl acetate | (Z)-9-dodecenyl acetate and (E)-9-dodecenyl acetate are minor but important components for optimal male response. |

The geometric isomers (Z)- and (E)- of this compound and its acetate play distinct and critical roles in pheromone blends. The specific ratio of these isomers is often a key determinant of the pheromone's activity and species-specificity.

In Lobesia botrana, both (Z)-9-dodecenyl acetate and (E)-9-dodecenyl acetate are present in the pheromone blend and contribute to the optimal attraction of males researchgate.netunirioja.es. The presence of the "unnatural" E-isomer in the correct proportion can be crucial for the full behavioral sequence. For many moth species, the Z-isomer is the primary attractant, while the E-isomer can have synergistic or, in some cases, inhibitory effects. For instance, in some moth species, the presence of even small amounts of the incorrect isomer can significantly reduce or completely inhibit the attraction of males, thus acting as a mechanism for reproductive isolation researchgate.net.

The behavioral response of a male moth to a pheromone blend is not simply the sum of its responses to individual components. Instead, the components interact in synergistic or inhibitory ways.

Synergistic Effects: In Lobesia botrana, the presence of (Z)-9-dodecenyl acetate and (E)-9-dodecenyl acetate in the pheromone blend synergizes the attractive effect of the main component, (E,Z)-7,9-dodecadienyl acetate, leading to a stronger and more directed upwind flight in males researchgate.net. Similarly, for other species, minor components like this compound can act as synergists, enhancing the attractiveness of the primary pheromone component.

Inhibitory Effects: The incorrect ratio of pheromone components, or the presence of compounds from other species, can have an inhibitory effect. For example, in Cydia pomonella, while certain minor components can be synergistic at low concentrations, higher amounts of some isomers of codlemone and codlemone acetate can have a strong antagonistic effect on male attraction researchgate.net. This inhibitory effect is a crucial mechanism for maintaining the specificity of the communication channel. For instance, the addition of (Z)-8-tetradecenyl acetate to the pheromone of Grapholita molesta drastically reduces the capture of males of this species while not significantly affecting the attraction of the closely related Grapholita funebrana mdpi.com.

Influence on Male Sexual Behavior and Mate Location

The perception of this compound and its related compounds in a pheromone blend triggers a cascade of innate behaviors in male moths, guiding them toward a potential mate. This process begins with the activation of specialized olfactory receptor neurons in the male's antennae upon detection of the pheromone.

Upon detection, the initial male response is often activation from a resting state, followed by upwind flight in a characteristic zigzagging pattern along the pheromone plume. The specific components of the blend, including this compound, provide crucial cues that sustain this upwind flight and help the male navigate toward the source. As the male gets closer to the female, the higher concentration of the pheromone, and the presence of less volatile components, can trigger landing and courtship behaviors, such as wing fanning and the extrusion of hair-pencils that release male-specific pheromones. In Lobesia botrana, a more complete synthetic pheromone blend, including (Z)-9-dodecenyl acetate and (E)-9-dodecenyl acetate, results in a straighter and faster upwind flight compared to a simpler blend, indicating that these minor components are important for efficient mate location researchgate.net.

Interspecific and Intraspecific Communication Dynamics

The composition of pheromone blends containing this compound can vary not only between species (interspecific) but also within a single species (intraspecific), leading to complex communication dynamics.

Interspecific Communication: Closely related species that are active at the same time and in the same habitat (sympatric species) often have distinct pheromone blends to avoid cross-attraction and hybridization. The presence or absence of this compound, or the specific ratio of its isomers, can be a key difference that maintains reproductive isolation. For example, two sympatric species might use the same major pheromone component, but differ in the minor components, with one species using a blend containing (Z)-9-dodecen-1-ol, which acts as an inhibitor for the other species.

Intraspecific Communication: Geographic variation in the pheromone blend of a single species has been observed in several moths, including Spodoptera frugiperda uva.nl. These variations can arise due to local adaptation to different environmental conditions or host plants. Such intraspecific variation in the chemical signal can lead to corresponding changes in the male's response, potentially leading to the formation of distinct "pheromone races." This can be an early step in the process of speciation.

Ecological Significance in Population Dynamics and Reproductive Isolation

Sex pheromones, including blends containing this compound, have profound ecological significance, influencing both the dynamics of insect populations and the maintenance of species boundaries.

Population Dynamics: The efficiency of mate-finding, which is mediated by pheromones, directly impacts the reproductive success and, consequently, the population density of a species. The use of synthetic pheromones in pest management, through techniques like mating disruption, demonstrates this link. By permeating the atmosphere with a synthetic pheromone blend, the ability of males to locate females is severely hampered, leading to a reduction in mating and a subsequent decline in the pest population over time researchgate.netresearchgate.net.

Reproductive Isolation: Pheromone blends are one of the most important pre-zygotic isolating mechanisms in moths nih.gov. The high specificity of the chemical signal and the male's tuned response ensure that mating occurs primarily between individuals of the same species. Minor components, such as this compound and its isomers, play a crucial role in this process by adding another layer of specificity to the pheromone blend. The evolution of novel pheromone components or changes in the ratios of existing ones can lead to reproductive isolation and, ultimately, the formation of new species researchgate.net.

Ecological Roles of this compound in Lepidoptera

| Ecological Concept | Role of this compound and Related Compounds | Example Species |

|---|---|---|

| Interspecific Specificity | Acts as a specific component in a multi-component blend, preventing cross-attraction between closely related species. | Grapholita species |

| Male Mating Behavior | Triggers and sustains upwind flight and close-range courtship behaviors in males. | Lobesia botrana |

| Population Dynamics | Influences mating success and, therefore, population density. Used in mating disruption for pest control. | General Lepidoptera |

| Reproductive Isolation | Contributes to the species-specificity of the pheromone signal, acting as a pre-zygotic isolating mechanism. | General Lepidoptera |

Evolutionary Adaptations in Semiochemical Signaling Systems

The chemical communication systems of insects, particularly those mediated by pheromones like this compound, are subject to intense evolutionary pressures. The specificity of these signals is critical for reproductive success, creating a dynamic interplay between stabilizing and directional selection forces that shape the evolution of both the chemical signal and its reception.

Stabilizing vs. Directional Selection

In most moth species, sexual communication relies on females producing a species-specific blend of pheromone components, and males responding exclusively to that precise blend. pnas.org This creates strong stabilizing selection , a phenomenon where intermediate phenotypes are favored over extreme variations. nih.govnih.govlibretexts.org A mutation that significantly alters a female's pheromone blend is likely to reduce her mating success because males are finely tuned to the species' typical signal. pnas.org This strong selective pressure ensures the fidelity of the communication channel and prevents hybridization between closely related species. nih.govnih.gov

However, the remarkable diversity of moth pheromone blends found in nature suggests that these signaling systems are not static. pnas.orgDirectional selection , which favors phenotypes at one end of the spectrum, can drive evolutionary change, particularly when the environment shifts or new pressures emerge. libretexts.org For instance, interference from the signals of other species can exert intense selective pressure. Research on Heliothis moths has shown that communication interference from males of a closely related species can exert strong directional selection, potentially counteracting the effects of stabilizing selection and leading to the diversification of sexual signals. pnas.orgnih.gov

Genetic Mechanisms of Adaptation

Evolutionary shifts in pheromone blends are rooted in genetic changes within the biosynthetic pathways that produce these semiochemicals. The production of specific pheromone components, including alcohols like this compound and their acetate or aldehyde derivatives, is controlled by a series of enzymes. nih.gov Genetic mutations affecting these enzymes can lead to novel pheromone compositions.

Key enzyme families involved in this process include:

Desaturases: These enzymes introduce double bonds into fatty acid precursors, a critical step in determining the structure of many pheromone components. pnas.orguva.nl The activation of different desaturase genes can lead to major shifts in the final pheromone blend. pnas.org

Reductases: Fatty-acyl reductases (FARs) convert fatty acyl precursors into the corresponding alcohols. uva.nl Variations in these enzymes can alter the ratios of alcohol components in the pheromone blend.

Lipases and Esterases: Recent studies have identified that genes for lipases and esterases, involved in the degradation of acetate esters, also play a significant role in determining the final pheromone blend composition. uva.nl

The genetic architecture of these traits is complex. In some cases, a single genetic locus can be responsible for significant changes in pheromone ratios, while in others, multiple genes (quantitative trait loci, or QTL) contribute to the variation in the chemical signal. ncsu.edu

Co-evolution of Signal and Reception

For a new pheromone signal to become established in a population, the male's sensory system must co-evolve to detect and respond to it. This has led to the "asymmetric tracking" hypothesis , which posits that male preference can be broader and more variable than female signals. nih.gov This pre-existing variation allows males to track changes in the female's pheromone blend, facilitating the evolution of a new communication system. nih.gov

The evolution of the reception system often involves changes in the olfactory receptors (ORs) located in the male's antennae. Gene duplication and subsequent mutations in these receptors can lead to the emergence of new receptors tuned to novel pheromone components. nih.govpnas.org This molecular evolution at the periphery is a key driver in the diversification of pheromone recognition and, consequently, reproductive isolation and speciation. nih.gov

Evolution of Resistance to Synthetic Pheromones

The widespread use of synthetic pheromones in agriculture for mating disruption exerts a strong, novel selective pressure on insect populations. While it is often assumed that resistance to pheromones is unlikely to evolve due to their critical role in reproduction, there is documented evidence of adaptation. researchgate.net

One of the first and most-studied cases involves the smaller tea tortrix moth, Adoxophyes honmai. After years of exposure to a mating disruptant consisting of a single major pheromone component, (Z)-11-tetradecenyl acetate, a resistant population emerged. researchgate.netpherobase.com Research revealed that while the female pheromone blend in the resistant strain had not changed, the males' behavioral response had broadened significantly. researchgate.net These resistant males were able to locate females even in a pheromone-saturated environment, demonstrating an evolutionary adaptation in the sensory and behavioral response rather than the signal itself. researchgate.net

Table 1. Research Findings on Evolutionary Adaptations in Moth Pheromone Signaling

| Species | Key Compound(s) Studied | Type of Selection/Study | Observed Outcome |

|---|---|---|---|

| Heliothis subflexa / H. virescens | Acetate Esters | Interspecific Directional Selection | A single genetic change reducing acetate components in H. subflexa increased attraction of H. virescens males, demonstrating strong interspecific selection pressure. pnas.orgnih.gov |

| Adoxophyes honmai (Smaller Tea Tortrix) | (Z)-11-Tetradecenyl acetate | Anthropogenic (Mating Disruption) | Males evolved a broader behavioral response to locate females in environments saturated with a synthetic pheromone component, without a corresponding change in the female's emitted blend. researchgate.netpherobase.com |

| Ostrinia nubilalis (European Corn Borer) | (Z)-11- & (E)-11-Tetradecenyl acetate | Genetic Mapping | Variation in the pheromone blend between different strains (E and Z) was traced to a single gene encoding a fatty-acyl reductase (pgFAR). uva.nl |

| Spodoptera littoralis / S. litura | (Z,E)-9,11-Tetradecenyl acetate | Molecular Evolution | A gene duplication event followed by mutations in an olfactory receptor gene (OR5) led to the emergence of a new, highly specific receptor for a novel major pheromone component. pnas.org |

Mechanisms of Olfactory Perception and Behavioral Response to 9 Dodecen 1 Ol

Olfactory Receptor Protein Binding and Activation

The initial and most critical step in olfactory perception is the binding of an odorant molecule to specific receptor proteins located on the dendritic membrane of OSNs. This interaction is characterized by high specificity and sensitivity, ensuring that the insect can detect and discriminate relevant chemical signals from a complex olfactory background.

In many insects, particularly moths, the receptors involved in pheromone detection are G-protein-coupled receptors (GPCRs). These proteins feature a characteristic structure of seven transmembrane domains. frontiersin.org The binding of a pheromone molecule, such as 9-dodecen-1-ol, to a specific GPCR induces a conformational change in the receptor. This change initiates an intracellular signaling cascade by activating an associated G-protein, typically of the Gαq family. frontiersin.orgnih.gov

The activation of the G-protein is a crucial step that amplifies the initial signal. This mechanism is central to the high sensitivity of the insect olfactory system, allowing male moths, for example, to detect minute quantities of female-emitted sex pheromones over long distances. nih.govnih.gov While insect odorant receptors have a unique topology compared to vertebrate GPCRs, the involvement of G-proteins in pheromone signaling pathways is a well-documented phenomenon, implicating GPCRs as the primary receptors for compounds like this compound. nih.govplos.org

Before reaching the olfactory receptors, hydrophobic molecules like this compound must traverse the aqueous sensillar lymph that bathes the dendrites of the OSNs. This transport is facilitated by Odorant-Binding Proteins (OBPs), which are small, soluble proteins found in high concentrations within the sensillum lymph. nih.govfrontiersin.org OBPs are believed to solubilize and carry odorants from the sensillar pores to the receptors. nih.gov

Research indicates that OBPs can exhibit specificity in their binding to various ligands, including pheromones and other semiochemicals. The binding affinity is influenced by the chemical properties of the ligand, such as its carbon chain length and the presence of functional groups. nih.govzzdlab.com For instance, studies on the OBP LmigOBP1 from Locusta migratoria have shown differential binding affinities for various aliphatic alcohols. While direct binding data for this compound to a specific OBP is often embedded in broader studies, the binding affinities of related C12 alcohols provide insight into these interactions. The polar alcohol group is a key factor for effective binding. zzdlab.com

| Ligand (Aliphatic Alcohol) | Dissociation Constant (Ki) in μM |

|---|---|

| Undecanol (C11) | 10.75 |

| Dodecanol (C12) | 7.20 |

| Tridecanol (C13) | 3.48 |

| Tetradecanol (C14) | 1.30 |

| Pentadecanol (C15) | 0.59 |

Data derived from studies on LmigOBP1, demonstrating the influence of carbon chain length on binding affinity. zzdlab.com

Neuronal and Electrophysiological Responses

The binding of this compound to its receptor triggers a change in the membrane potential of the OSN, generating an electrical signal. The characteristics of these signals can be studied using electrophysiological techniques, which provide direct measurements of the neural response to specific chemical stimuli.

The electroantennogram (EAG) is a technique that measures the summed potential of multiple OSNs across the antenna in response to an odorant stimulus. It provides a general assessment of an insect's antennal sensitivity to a particular compound. In studies of moth pheromones, EAG is commonly used to identify key behaviorally active components.

For example, in the cotton leafworm, Spodoptera littoralis, EAG recordings show distinct responses to different components of its sex pheromone blend. While this compound is not a primary component for this species, the responses to structurally related compounds illustrate the sensitivity of the technique. The major pheromone component, (Z,E)-9,11-tetradecadienyl acetate (B1210297), elicits a strong response, indicating the presence of a large population of specifically tuned receptor neurons. researchgate.net Similarly, studies on Euzophera pyriella showed that the related compound (Z,E)-9,12-Tetradecadien-1-ol was the most active component in EAG assays. flvc.org

| Pheromone Component | Stimulus Dose (µg) | Mean EAG Response (mV ± SE) |

|---|---|---|

| (Z,E)-9,11-tetradecadienyl acetate | 1 | 0.6 ± 0.02 |

| (Z,E)-9,12-tetradecadienyl acetate | 10 | 1.13 ± 0.17 |

Data are illustrative of typical EAG responses and show how response magnitude can vary with the specific compound and dose. researchgate.net

To investigate the response of individual olfactory neurons, the single sensillum recording (SSR) technique is employed. wikipedia.org This method allows researchers to measure the action potentials, or "spikes," from one or a few OSNs housed within a single sensillum, providing detailed information about the specificity and sensitivity of individual receptor neurons. wikipedia.org

SSR studies on various moth species, such as Heliothis virescens, have identified distinct populations of OSNs within different sensilla types, each tuned to a specific pheromone component. nih.gov For example, specific neurons might respond strongly to a C16 aldehyde, while others in a different sensillum respond to a C16 acetate or alcohol. nih.gov Neurons tuned to alcohol components of a pheromone blend, like this compound, would show a significant increase in spike frequency when stimulated with that specific compound. This high degree of specificity at the neuronal level is fundamental to the insect's ability to discriminate between closely related chemical structures and interpret the precise ratio of components in a pheromone blend. nih.govncsu.edu

Intracellular Signal Transduction Pathways in Olfactory Sensory Neurons

Upon activation of the GPCR by a pheromone molecule like this compound, a sophisticated intracellular signal transduction cascade is initiated within the OSN. This pathway serves to amplify the initial signal and convert it into a robust electrical response. nih.govnih.gov

In moth pheromone neurons, the activated G-protein (Gαq) stimulates the enzyme phospholipase C-β (PLCβ). nih.govnih.gov PLCβ then catalyzes the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govplos.org

IP3 diffuses into the cytoplasm and binds to IP3-gated calcium channels on the membrane of the endoplasmic reticulum, causing the release of stored Ca²⁺ into the cytoplasm. nih.gov Both the increase in intracellular Ca²⁺ and the presence of DAG can activate other ion channels in the plasma membrane, leading to an influx of cations (such as Na⁺ and more Ca²⁺). nih.govplos.org This influx of positive ions depolarizes the neuron's membrane, generating the receptor potential. If this potential reaches the neuron's threshold, it triggers the firing of action potentials that are then transmitted to the brain's primary olfactory center, the antennal lobe. nih.govnih.gov This metabotropic cascade provides significant signal amplification, contributing to the remarkable sensitivity of pheromone detection. nih.gov

Neurobiological Processing of Semiochemical Cues in the Insect Brain

The perception of a semiochemical such as this compound by an insect initiates a complex neurobiological cascade, translating the chemical signal into a behavioral response. This process begins at the periphery and is progressively refined and integrated within specialized centers of the insect brain.

The initial detection of this compound molecules occurs on the insect's antennae, which are covered in hair-like structures called sensilla. frontiersin.org Within these sensilla are the dendrites of Olfactory Sensory Neurons (OSNs), which express specific Olfactory Receptors (ORs). In insects, these receptors are not G-protein coupled receptors as in vertebrates, but are ligand-gated ion channels. They are typically heterodimers, composed of a highly conserved co-receptor (Orco) and a variable, ligand-binding receptor protein that determines the neuron's chemical specificity. A specific type of OSN, tuned to recognize the molecular features of this compound, will depolarize upon binding the molecule.

Following activation, the OSNs transmit the signal as a train of action potentials along their axons, which project directly to the primary olfactory center of the brain, the Antennal Lobe (AL). A fundamental principle of olfactory organization in insects is that all OSNs expressing the same specific olfactory receptor converge onto a single, discrete spherical structure within the AL called a glomerulus. frontiersin.org This convergence creates a distinct spatial map of olfactory information, where each glomerulus represents a specific chemical feature.

For sex pheromones and other critical semiochemicals, the processing glomeruli are often enlarged and grouped into a specialized area of the AL known as the Macroglomerular Complex (MGC). frontiersin.org It is within the MGC that the neural signals for individual components of a pheromone blend, which could include this compound, are first processed. For example, research on Helicoverpa species has shown that different pheromone components activate distinct, identifiable glomeruli within the MGC. frontiersin.org A major pheromone component will typically activate a large, principal glomerulus, while minor components or behavioral antagonists activate smaller, satellite glomeruli. frontiersin.org

The table below illustrates the functional specialization within the MGC of two related moth species, providing a model for how a compound like this compound would be processed.

| Glomerulus Target in MGC | Helicoverpa armigera (Responds to Z11-16:Ald) | Helicoverpa assulta (Responds to Z9-16:Ald) | Putative Function |

| Large Glomerulus | Activated by Z11-16:Ald | Activated by Z9-16:Ald | Processes the major, attractive pheromone component. |

| Small Glomerulus | Activated by Z9-16:Ald & low dose Z9-14:Ald | Activated by Z11-16:Ald | Processes minor pheromone components, often synergistic. |

| Third Glomerulus | Activated by high dose Z9-14:Ald | Activated by Z9-14:Ald | Processes behavioral antagonists, triggering avoidance. |

This table is based on findings for different, but structurally related, aldehyde pheromones in Helicoverpa moths and serves as an illustrative model for glomerular processing. frontiersin.org

Within the AL, the olfactory signal is further shaped by a network of Local Interneurons (LNs) that connect different glomeruli. These LNs are typically inhibitory and play a crucial role in sharpening the olfactory signal, enhancing the contrast between the responses of different glomeruli. This processing refines the representation of the odor before it is relayed to higher brain centers.

The output from the AL is carried by Projection Neurons (PNs), which send their axons to the protocerebrum, specifically to areas like the mushroom bodies and the lateral horn. The mushroom bodies are critical for olfactory learning and memory, while the lateral horn is thought to be involved in processing innate, hard-wired behavioral responses to odors like pheromones. The specific pattern of PN activation originating from the MGC glomeruli encodes the identity and concentration of this compound, ultimately driving the appropriate behavioral output, such as upwind flight in mate-seeking.

Theoretical Models of Odor Perception and Discrimination

The neural mechanisms underlying the perception and discrimination of odors like this compound can be understood through several theoretical models. These models primarily address how the nervous system encodes the quality and identity of a chemical stimulus.

Labeled Line Model:

For stimuli of high biological significance, such as sex pheromones, the "labeled line" model is considered highly relevant. nih.gov This theory posits that a specific sensory neuron is exquisitely tuned to a single, specific stimulus and projects to a dedicated circuit in the brain responsible for mediating a specific behavioral response. nih.govreddit.com In the context of this compound, if it acts as a critical pheromone component, a labeled line would consist of:

A population of OSNs expressing a receptor highly specific to this compound.

The convergence of these OSN axons onto a single, dedicated glomerulus in the MGC. frontiersin.org

Projection Neurons that are postsynaptic to this specific glomerulus and relay the signal to higher brain centers that trigger a stereotyped, innate behavior. frontiersin.org

This model ensures a high-fidelity, rapid, and reliable connection between the detection of a crucial chemical cue and the execution of an appropriate behavioral program, minimizing ambiguity. nih.gov The distinct processing channels for attractants and antagonists within the MGC of Helicoverpa moths is a strong example of labeled line processing. frontiersin.org

Combinatorial (or Population) Coding Model:

In contrast to the labeled line model, combinatorial coding is used for the perception of general odors, such as those from food sources or host plants. In this model, the identity of an odor is not encoded by a single, highly specific channel, but by the combined pattern of activity across a broad population of less specific neurons. nih.gov

Key features of this model include:

Broadly Tuned Receptors: Individual olfactory receptors can be activated by multiple, structurally similar odorants.